Cas no 61109-49-7 (1-Naphthalenemethanol, 6-methoxy-)
1-Naphthalenemethanol, 6-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenemethanol, 6-methoxy-
- (6-methoxynaphthalen-1-yl)methanol
- 1-Naphthalenemethanol,6-methoxy-(9CI)
- DTXSID90474054
- 61109-49-7
- SCHEMBL6856603
-
- Inchi: 1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3
- InChI Key: BSBOJXOTPHQACC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(CO)C=CC=C2C=1
Computed Properties
- Exact Mass: 188.08376
- Monoisotopic Mass: 188.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
1-Naphthalenemethanol, 6-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001338-500mg |
6-Methoxynaphthalene-1-methanol |
61109-49-7 | 98% | 500mg |
$940.80 | 2023-09-01 | |
| Alichem | A219001338-1g |
6-Methoxynaphthalene-1-methanol |
61109-49-7 | 98% | 1g |
$1853.50 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1969544-100mg |
(6-Methoxynaphthalen-1-yl)methanol |
61109-49-7 | 97% | 100mg |
¥2496.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1969544-250mg |
(6-Methoxynaphthalen-1-yl)methanol |
61109-49-7 | 97% | 250mg |
¥3848.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1969544-500mg |
(6-Methoxynaphthalen-1-yl)methanol |
61109-49-7 | 97% | 500mg |
¥5616.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1969544-1g |
(6-Methoxynaphthalen-1-yl)methanol |
61109-49-7 | 97% | 1g |
¥8340.00 | 2024-05-07 | |
| 1PlusChem | 1P00F55T-50mg |
1-Naphthalenemethanol,6-methoxy-(9CI) |
61109-49-7 | 95% | 50mg |
$255.00 | 2024-04-22 | |
| 1PlusChem | 1P00F55T-100mg |
1-Naphthalenemethanol,6-methoxy-(9CI) |
61109-49-7 | 95% | 100mg |
$350.00 | 2024-04-22 | |
| 1PlusChem | 1P00F55T-250mg |
1-Naphthalenemethanol,6-methoxy-(9CI) |
61109-49-7 | 95% | 250mg |
$491.00 | 2024-04-22 | |
| 1PlusChem | 1P00F55T-500mg |
1-Naphthalenemethanol,6-methoxy-(9CI) |
61109-49-7 | 95% | 500mg |
$737.00 | 2024-04-22 |
1-Naphthalenemethanol, 6-methoxy- Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-Naphthalenemethanol, 6-methoxy-
Research Brief on 1-Naphthalenemethanol, 6-methoxy- (CAS: 61109-49-7) in Chemical Biology and Pharmaceutical Applications
1-Naphthalenemethanol, 6-methoxy- (CAS: 61109-49-7) is a naphthalene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a methoxy group at the 6-position of the naphthalene ring, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 1-Naphthalenemethanol, 6-methoxy- to enhance its binding affinity to specific protein targets. The researchers utilized computational docking simulations and molecular dynamics to predict the compound's interactions with key enzymes involved in cancer cell proliferation. Their findings suggested that derivatives of 1-Naphthalenemethanol, 6-methoxy- could serve as potent inhibitors of cyclin-dependent kinases (CDKs), a family of proteins critical for cell cycle regulation. This discovery opens new avenues for the design of CDK-targeted anticancer drugs.
In addition to its potential in oncology, 1-Naphthalenemethanol, 6-methoxy- has been studied for its anti-inflammatory properties. A 2022 research article in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited significant inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The study highlighted the compound's ability to modulate NF-κB signaling pathways, which are central to inflammatory responses. These findings suggest that 1-Naphthalenemethanol, 6-methoxy- could be a promising candidate for the development of new anti-inflammatory therapies.
Another area of interest is the compound's role in antimicrobial research. A recent preprint (2024) on bioRxiv described the synthesis and evaluation of 1-Naphthalenemethanol, 6-methoxy- derivatives against multidrug-resistant bacterial strains. The results demonstrated moderate to strong antibacterial activity, particularly against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. The authors proposed that further structural optimization could enhance the compound's efficacy and selectivity, making it a potential lead for novel antibiotics.
From a synthetic chemistry perspective, 1-Naphthalenemethanol, 6-methoxy- serves as a versatile building block for the construction of complex molecular architectures. A 2023 review in Organic & Biomolecular Chemistry summarized recent advances in the catalytic asymmetric synthesis of naphthalene derivatives, emphasizing the utility of 1-Naphthalenemethanol, 6-methoxy- in enantioselective transformations. The review highlighted several innovative catalytic systems that enable the efficient and stereocontrolled functionalization of this scaffold, paving the way for the development of chiral drugs and agrochemicals.
Despite these promising developments, challenges remain in the practical application of 1-Naphthalenemethanol, 6-methoxy-. Issues such as solubility, metabolic stability, and bioavailability need to be addressed through further medicinal chemistry optimization. Future research should focus on structure-activity relationship (SAR) studies to identify the most pharmacologically favorable derivatives. Additionally, in vivo studies are essential to validate the therapeutic potential of this compound and its analogs.
In conclusion, 1-Naphthalenemethanol, 6-methoxy- (CAS: 61109-49-7) represents a multifaceted compound with significant potential in drug discovery and chemical biology. Its diverse biological activities and synthetic versatility make it a valuable tool for researchers aiming to develop new therapeutic agents. Continued exploration of its properties and applications is expected to yield important insights and innovations in the pharmaceutical and biomedical fields.
61109-49-7 (1-Naphthalenemethanol, 6-methoxy-) Related Products
- 16820-54-5((4-methoxynaphthalen-1-yl)methanol)
- 60201-22-1(6-Methoxynaphthalene-2-methanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)